Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-(4-chlorobenzylidenamino)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

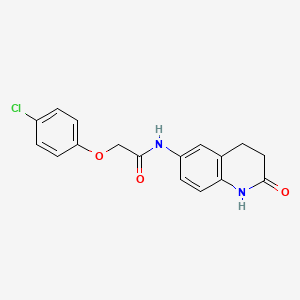

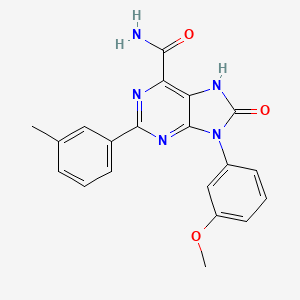

“Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-(4-chlorobenzylidenamino)-” is also known as “2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile”. It is a synthetic compound with the molecular formula C9H10N2S . It has been shown to be an effective serotonin receptor antagonist .

Synthesis Analysis

The synthesis of this compound involves the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a potentially tridentate Schiff base .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiophene ring, which is a bicyclic compound consisting of a benzene ring fused to a thiophene ring. The molecule also contains an amino group and a nitrile group .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 1 with 3-iminobutyronitrile 2 gives a hydrazone derivative .Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.26 and its InChI key is ADHVMGAFAKSNOM-UHFFFAOYSA-N . It appears as white to cream crystals or powder .科学的研究の応用

Synthesis Methodologies

Several studies have focused on the synthesis of benzothiophene derivatives through innovative methodologies. For example, Nowacki and Wojciechowski (2017) developed a transition-metal-free [3+3] annulation process for synthesizing [1]Benzothieno[2,3-b]quinolines, indicating a novel approach to constructing complex benzothiophene frameworks (Nowacki & Wojciechowski, 2017). Similarly, Shrives et al. (2017) demonstrated a metal-free, regioselective synthesis of C3 alkylated and arylated benzothiophenes, showcasing a method that could significantly improve the efficiency of synthesizing functionalized benzothiophenes (Shrives et al., 2017).

Antibacterial Activities

Khan et al. (2013) synthesized a series of thiophene-3-carbonitrile-containing Schiff bases, which were screened for their antibacterial activities. They found that one of the compounds exhibited better inhibitory effects against both gram-positive and gram-negative bacteria compared to the standard drug chloramphenicol, highlighting the potential of benzothiophene derivatives as antibacterial agents (Khan et al., 2013).

Advanced Materials Development

Lô et al. (2006) explored the electrosynthesis and characterization of a novel fluorescent, conducting polymer based on benzothiophene derivatives. Their findings contribute to the development of advanced materials with potential applications in electronic and optoelectronic devices (Lô et al., 2006).

Pharmacological Activities

Amr et al. (2010) reported the synthesis of novel thiophene derivatives and their screening for antiarrhythmic, serotonin antagonist, and antianxiety activities. This study reveals the therapeutic potential of benzothiophene derivatives in treating various conditions (Amr et al., 2010).

Environmental Applications

Lu et al. (2010) investigated the aerobic oxidative desulfurization of benzothiophene and its derivatives, using a novel catalyst. This research contributes to the field of green chemistry by providing a method for removing sulfur-containing compounds from fuels, thereby reducing pollution (Lu et al., 2010).

Safety And Hazards

特性

IUPAC Name |

2-[(E)-(4-chlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c17-12-7-5-11(6-8-12)10-19-16-14(9-18)13-3-1-2-4-15(13)20-16/h5-8,10H,1-4H2/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFRPCIKEBFXCY-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(C=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-(4-chlorobenzylidenamino)- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-Dimethoxyphenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2727870.png)

![2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile](/img/structure/B2727871.png)

![Ethyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2727874.png)

![Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate](/img/structure/B2727880.png)

![N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2727884.png)

![Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate](/img/structure/B2727891.png)